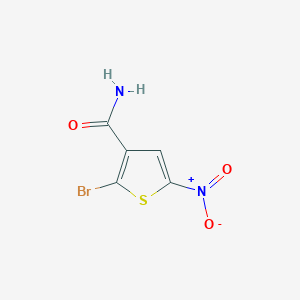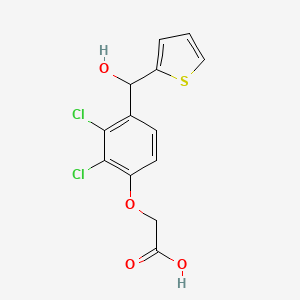
Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- is a complex organic compound with the molecular formula C13H8Cl2O4S. This compound is characterized by the presence of a phenoxy group substituted with dichloro and thienyl groups, making it a unique and versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorophenol with 2-thiophenecarboxaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including hydroxymethylation and esterification, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino or thiol-substituted derivatives
科学的研究の応用
Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.
2,3-Dichlorophenoxyacetic acid: Another herbicide with a similar phenoxy structure but lacking the thienyl and hydroxymethyl groups.
Uniqueness
Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- is unique due to the presence of both dichloro and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
特性
CAS番号 |
55901-78-5 |
|---|---|
分子式 |
C13H10Cl2O4S |
分子量 |
333.2 g/mol |
IUPAC名 |
2-[2,3-dichloro-4-[hydroxy(thiophen-2-yl)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C13H10Cl2O4S/c14-11-7(13(18)9-2-1-5-20-9)3-4-8(12(11)15)19-6-10(16)17/h1-5,13,18H,6H2,(H,16,17) |
InChIキー |
RSVYIRQHLXEENT-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


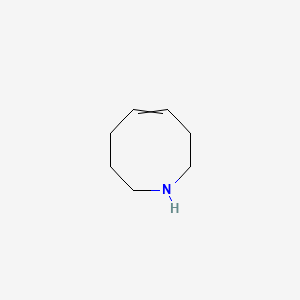
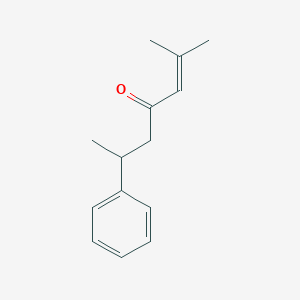
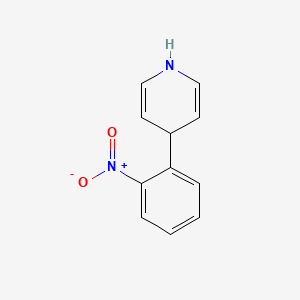

![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)
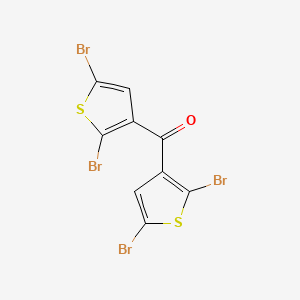
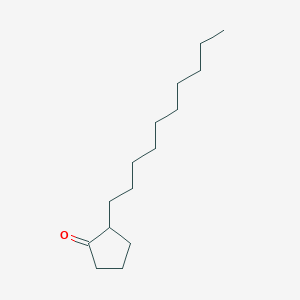
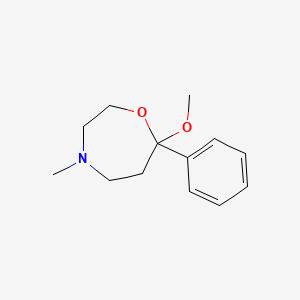
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
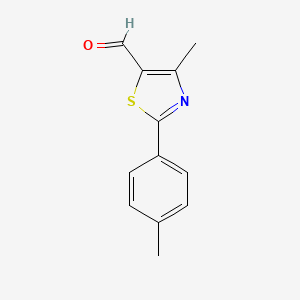
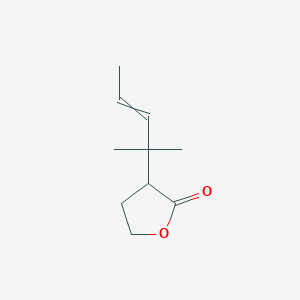
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
